molecular formula C13H19Cl2NO2 B6609873 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride CAS No. 2866308-48-5

1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride

Cat. No. B6609873
CAS RN: 2866308-48-5
M. Wt: 292.20 g/mol
InChI Key: ZVOAQISRIRAAGU-UHFFFAOYSA-N
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Description

1-[4-(5-Chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride (also known as CMPO-HCl) is a synthetic compound used in various scientific research applications. It is a derivative of the parent compound 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine, which is commonly used as an intermediate in the synthesis of pharmaceuticals. CMPO-HCl has a wide range of applications in biochemical and physiological research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of CMPO-HCl is not fully understood. However, it is believed that the compound binds to the active site of the enzyme acetylcholinesterase, preventing the enzyme from catalyzing the hydrolysis of acetylcholine. In addition, it is believed that the compound binds to the active site of the enzyme cyclooxygenase-2, preventing the enzyme from catalyzing the synthesis of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
CMPO-HCl has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce acetylcholine levels in the brain, resulting in decreased memory and learning. In addition, it has been shown to reduce inflammation and pain in animal models, as well as to reduce the risk of cancer. Furthermore, it has been shown to reduce the levels of certain hormones, such as testosterone and progesterone, which may have implications for fertility and reproductive health.

Advantages and Limitations for Lab Experiments

CMPO-HCl has several advantages for laboratory experiments. It is relatively easy to synthesize and stable in solution, making it suitable for a variety of experiments. In addition, it is relatively non-toxic and has a low cost, making it an attractive option for researchers. However, there are some limitations to using CMPO-HCl for laboratory experiments. It has been shown to have some undesirable side effects, such as memory and learning impairment, and it may interact with other drugs, making it difficult to use in combination with other compounds.

Future Directions

Future research on CMPO-HCl could focus on further elucidating its mechanism of action and understanding its biochemical and physiological effects. In addition, further research could focus on developing novel uses for the compound, such as in the treatment of neurological disorders or cancer. Furthermore, further research could focus on optimizing the synthesis of the compound and developing more efficient and cost-effective methods for producing it. Finally, further research could focus on exploring potential side effects and interactions with other drugs, as well as exploring potential uses in combination with other compounds.

Synthesis Methods

CMPO-HCl is synthesized through a multi-step process involving the reaction of 5-chloro-2-methoxyphenol with oxalyl chloride in the presence of a base such as pyridine. The reaction is then followed by a hydrolysis step to form 1-[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine hydrochloride.

Scientific Research Applications

CMPO-HCl has been widely used in various scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of the neurotransmitter acetylcholine. It has also been used as an inhibitor of the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins and other inflammatory mediators. In addition, it has been used in the study of the effects of ion channels on cell membrane potentials, as well as in the study of the effects of calcium and other ions on cell proliferation and differentiation.

properties

IUPAC Name

[4-(5-chloro-2-methoxyphenyl)oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO2.ClH/c1-16-12-3-2-10(14)8-11(12)13(9-15)4-6-17-7-5-13;/h2-3,8H,4-7,9,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOAQISRIRAAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2(CCOCC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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